molecular formula C22H27N5O2S2 B12153886 3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12153886
M. Wt: 457.6 g/mol
InChI Key: PPXXZXGFPZVQFM-VKAVYKQESA-N
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Description

3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thiazolidine ring, a piperazine ring, and a pyridopyrimidine core. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, which is then coupled with the pyridopyrimidine core. The final step involves the introduction of the piperazine ring. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize waste. Industrial production may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C22H27N5O2S2

Molecular Weight

457.6 g/mol

IUPAC Name

(5Z)-3-(3-methylbutyl)-5-[[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H27N5O2S2/c1-15(2)7-9-27-21(29)17(31-22(27)30)14-16-19(25-12-10-24(3)11-13-25)23-18-6-4-5-8-26(18)20(16)28/h4-6,8,14-15H,7,9-13H2,1-3H3/b17-14-

InChI Key

PPXXZXGFPZVQFM-VKAVYKQESA-N

Isomeric SMILES

CC(C)CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C)/SC1=S

Canonical SMILES

CC(C)CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C)SC1=S

Origin of Product

United States

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